molecular formula C11H12F2O2 B156168 Ethyl 3-(2,4-difluorophenyl)propanoate CAS No. 134672-69-8

Ethyl 3-(2,4-difluorophenyl)propanoate

Cat. No. B156168
M. Wt: 214.21 g/mol
InChI Key: CMHMAHXFSAZCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2,4-difluorophenyl)propanoate is a chemical compound . It is not intended for human or veterinary use and is typically used for research purposes. The molecular formula of this compound is C11H12F2O2.

properties

IUPAC Name

ethyl 3-(2,4-difluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHMAHXFSAZCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601684
Record name Ethyl 3-(2,4-difluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,4-difluorophenyl)propanoate

CAS RN

134672-69-8
Record name Ethyl 2,4-difluorobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134672-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(2,4-difluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

42.4 g (0.20 mol) of ethyl 3-(2,4-difluorophenyl)-2-propenoate are dissolved in 400 ml of ethanol, 4 g of Raney nickel in ethanol are added, and the mixture is hydrogenated at 20°-25° C. using hydrogen gas. When the theoretical amount of hydrogen has been taken up, the solution is filtered and evaporated on a vacuum rotary evaporator. 41.4 g of a pale brown oil which is subjected to fractional distillation at 120° C. in vacuo (20 mbar) are obtained. 33 g (77% of theory) of a colourless oil are obtained.
Name
ethyl 3-(2,4-difluorophenyl)-2-propenoate
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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